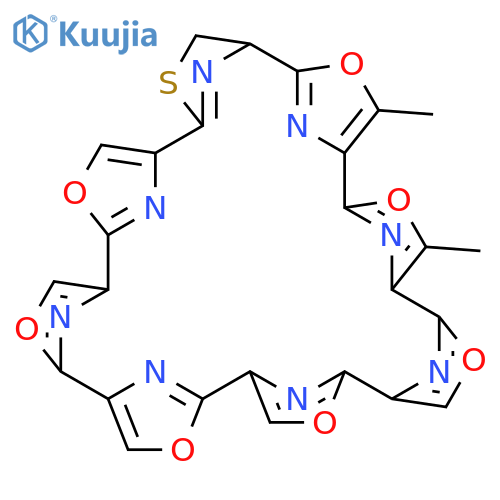Cas no 265114-54-3 (Telomestatin)

Telomestatin structure
商品名:Telomestatin
CAS番号:265114-54-3
MF:C26H14N8O7S
メガワット:582.503762722015
CID:1060988
Telomestatin 化学的及び物理的性質
名前と識別子
-
- Telomestatin
- (R)-Telomestatin
- GM 95
- SOT 095
-
- インチ: InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3/t16-/m0/s1
- InChIKey: YVSQVYZBDXIXCC-INIZCTEOSA-N
- ほほえんだ: CC1=C2C3=NC(=CO3)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=N[C@@H](CS8)C9=NC(=C(C)O9)C(=N2)O1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 15
- 重原子数: 42
- 回転可能化学結合数: 0
じっけんとくせい
- 密度みつど: 2.01±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (8.2E-8 g/L) (25 ºC),
Telomestatin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T017080-25mg |
Telomestatin |
265114-54-3 | 25mg |
$ 36910.00 | 2023-01-12 | ||
| TRC | T017080-5mg |
Telomestatin |
265114-54-3 | 5mg |
$ 25555.00 | 2023-01-12 | ||
| TRC | T017080-10mg |
Telomestatin |
265114-54-3 | 10mg |
$ 31235.00 | 2023-01-12 |
Telomestatin 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
265114-54-3 (Telomestatin) 関連製品
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 61389-26-2(Lignoceric Acid-d4)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
